molecular formula C18H22N4O3S B2815292 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-52-0

8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2815292
CAS No.: 442864-52-0
M. Wt: 374.46
InChI Key: CBHYUZVAZMPFBX-UHFFFAOYSA-N
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Description

This compound is a xanthine derivative with a molecular formula of C₁₈H₂₂N₄O₃S and a molecular weight of 374.459 g/mol . Its structure features:

  • 1,3-Dimethyl groups at the purine core.
  • A 3-methylbenzyl substituent at the 7-position.
  • An 8-((3-hydroxypropyl)thio) group, introducing a sulfur atom and a hydroxyl-terminated alkyl chain.

Properties

IUPAC Name

8-(3-hydroxypropylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12-6-4-7-13(10-12)11-22-14-15(19-17(22)26-9-5-8-23)20(2)18(25)21(3)16(14)24/h4,6-7,10,23H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYUZVAZMPFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCCO)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Thioether Formation:

    Alkylation: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Benzylation: The 3-methylbenzyl group is added through a Friedel-Crafts alkylation reaction, using a benzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced at various functional groups, such as the nitro group if present.

    Substitution: The purine core can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Purines: From substitution reactions.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

Antioxidant Activity

Research indicates that purine derivatives exhibit significant antioxidant properties. The presence of the thioether group in this compound enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and pathways. This suggests that 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may have potential as an anti-inflammatory agent.

Neurological Applications

The compound's structure suggests potential interactions with adenosine receptors, which are crucial in neuroprotection and modulation of neurotransmission. Research into its effects on neurological disorders is ongoing.

Therapeutic Applications

The therapeutic potential of this compound spans several domains:

Cardiovascular Health

Due to its anti-inflammatory and antioxidant properties, there is interest in exploring the compound's role in cardiovascular health, particularly in preventing atherosclerosis and other heart diseases.

Cancer Treatment

Preliminary studies suggest that purine derivatives can induce apoptosis in cancer cells. The specific mechanism by which 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione operates at the molecular level is an area of active research.

Respiratory Disorders

Given its structural similarity to theophylline, a well-known bronchodilator, this compound may have applications in treating respiratory conditions such as asthma and COPD (Chronic Obstructive Pulmonary Disease).

Case Studies and Research Findings

A review of current literature highlights various studies focusing on the synthesis and evaluation of this compound:

StudyFocusFindings
Synthesis of N-benzyl substituted purinedionesDemonstrated biological activity at adenosine receptors, suggesting similar potential for the target compound.
Structure-activity relationship studiesIdentified key structural features contributing to biological efficacy in related compounds.
Pharmacological evaluationReported significant antioxidant activity comparable to established antioxidants.

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, inhibiting or modulating the activity of enzymes involved in purine metabolism. This interaction can affect various biochemical pathways, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position substituent critically influences physicochemical properties and biological activity. Key analogues include:

Compound Name 8-Substituent Key Features Reference
Target Compound (3-Hydroxypropyl)thio Thioether linkage with terminal hydroxyl group; moderate polarity
8-(3,3,3-Trifluoropropyl) derivative Trifluoropropyl Electron-withdrawing CF₃ group; increased lipophilicity
8-Hydrazinyl derivatives Hydrazinyl Nucleophilic site for further functionalization (e.g., pyrazole formation)
8-(Benzylamino) derivative Benzylamino Basic amine group; potential for hydrogen bonding
8-(4-Methylpiperazin-1-yl) derivative Piperazinyl Basic heterocycle; enhanced solubility in acidic media

Key Observations :

  • Hydrazinyl derivatives serve as intermediates for synthesizing pyrazole-containing analogues, which are explored for kinase inhibition .

Substituent Variations at the 7-Position

The 7-position often hosts arylalkyl groups, influencing steric bulk and receptor binding:

Compound Name 7-Substituent Structural Impact Reference
Target Compound 3-Methylbenzyl Moderately bulky; aromatic π-π interactions
7-Phenethyl/3-Phenylpropyl derivatives Phenethyl/Phenylpropyl Increased hydrophobicity and bulk
7-Propyl derivative Propyl Minimal steric hindrance; flexible chain
7-(2-Hydroxy-3-(o-tolyloxy)propyl) Complex aryloxyalkyl Enhanced hydrogen bonding capacity

Key Observations :

  • The 3-methylbenzyl group in the target compound provides a balance between aromatic interactions and steric effects, contrasting with smaller (e.g., propyl) or more polar (e.g., hydroxy-tolyloxy) substituents .

Physicochemical and Pharmacokinetic Properties

Comparative data for select compounds:

Property Target Compound 8-Trifluoropropyl 8-Hydrazinyl 8-Piperazinyl
Molecular Weight (g/mol) 374.46 314.25 ~350–400 ~400–450
LogP (Predicted) 2.1–2.5 3.0–3.5 1.5–2.0 1.0–1.5
Hydrogen Bond Donors 1 (-OH) 0 2 (-NH₂) 1 (-NH)
Synthetic Accessibility Moderate High Low Moderate

Key Observations :

  • The target compound’s logP (2.1–2.5) suggests favorable membrane permeability compared to more polar (piperazinyl) or hydrophobic (trifluoropropyl) derivatives .
  • Synthetic complexity is higher for hydrazinyl derivatives due to multi-step functionalization .

Biological Activity

8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to known xanthines and has been studied for various pharmacological effects, including its role in modulating cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C18H23N5O3SC_{18}H_{23}N_{5}O_{3}S

It features a purine base with modifications that enhance its biological activity, including a hydroxypropyl thio group and a methylbenzyl moiety.

The biological activity of 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission and inflammatory responses. The compound may act as an antagonist or modulator of these receptors, leading to altered cellular responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha
NeuroprotectionProtection against neuronal death

Case Study 1: Antioxidant Mechanism

In a study evaluating the antioxidant capacity of various purine derivatives, 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione showed a remarkable ability to scavenge reactive oxygen species (ROS). The mechanism was linked to the compound's ability to enhance endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Anti-inflammatory Properties

A controlled experiment demonstrated that administration of this compound significantly reduced levels of inflammatory markers in a murine model of arthritis. The study highlighted its potential as a therapeutic agent in managing chronic inflammatory conditions.

Case Study 3: Neuroprotective Effects

In vitro studies on neuronal cell lines exposed to neurotoxic agents revealed that treatment with 8-((3-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione led to decreased apoptosis rates. This suggests a protective effect against neurodegeneration.

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